molecular formula C6H15NO B2698719 2-Amino-4-methylpentan-3-ol CAS No. 116435-65-5

2-Amino-4-methylpentan-3-ol

Cat. No.: B2698719
CAS No.: 116435-65-5
M. Wt: 117.192
InChI Key: QLKNFSOWJQLKLV-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentan-3-ol, also known by its CAS Number 116435-65-5, is a chemical compound with the molecular formula C6H15NO . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula 1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 117.19 . The compound’s density is predicted to be 0.902±0.06 g/cm3 .

Scientific Research Applications

Biofuel Production from Engineered Microorganisms

Research has demonstrated the potential of engineered microorganisms in producing pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. These chemicals have applications as biofuels. Through metabolic engineering, strains have been developed for the efficient production of these isomers, showing promise for future breakthroughs in biofuel production efficiency (Cann & Liao, 2009).

Anticancer Drug Development

The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. Studies on their cytotoxicity against various human tumor cell lines have shown promising results, highlighting the potential of these compounds in cancer treatment (Basu Baul et al., 2009).

Flavor and Aroma Compound Analysis

The identification and synthesis of new flavor and aroma compounds like 3-Mercapto-2-methylpentan-1-ol have significant implications in the food industry. This compound, first detected in raw onions, contributes to the flavor profile of various foods. Understanding its formation pathway offers insights into flavor science and potential applications in food flavoring and enhancement (Widder et al., 2000).

Biochemical and Pharmaceutical Intermediates

The development of new methods for the synthesis of chiral amino alcohols is crucial for pharmaceutical intermediates. A multidisciplinary approach combining biocatalysis and chemical synthesis has been applied to rapidly establish routes to such compounds, demonstrating the utility of 2-Amino-4-methylpentan-3-ol derivatives in pharmaceutical manufacturing (Smith et al., 2010).

Analytical Chemistry Applications

Establishing gas chromatography analytical methods for the quantification of 4-Amino-2-Methylpentane showcases the importance of precise analytical techniques in quality control and research. This development aids in ensuring the consistency and safety of chemical products and materials (Zhao et al., 2017).

Catalysis and Material Science

Investigations into the acid-base properties of mixed oxides like CeO2–La2O3 have revealed their potential in catalysis, particularly for reactions such as 4-methylpentan-2-ol dehydration. This research contributes to the development of new catalysts with applications in chemical synthesis and industrial processes (Cutrufello et al., 2002).

Safety and Hazards

The compound is classified as a danger according to its safety information. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-4-methylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNFSOWJQLKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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